molecular formula C17H26N2O2 B2985356 (R)-tert-Butyl 1-(4-methylbenzyl)pyrrolidin-3-ylcarbamate CAS No. 876160-14-4

(R)-tert-Butyl 1-(4-methylbenzyl)pyrrolidin-3-ylcarbamate

Cat. No.: B2985356
CAS No.: 876160-14-4
M. Wt: 290.407
InChI Key: VWLSSVHMGGWIDG-OAHLLOKOSA-N
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Description

®-tert-Butyl 1-(4-methylbenzyl)pyrrolidin-3-ylcarbamate is a chiral compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a tert-butyl group, a 4-methylbenzyl group, and a pyrrolidin-3-ylcarbamate moiety. It is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Scientific Research Applications

®-tert-Butyl 1-(4-methylbenzyl)pyrrolidin-3-ylcarbamate has several scientific research applications:

Future Directions

The future research directions for this compound could involve further studying its properties and potential applications. For instance, it could be interesting to explore its potential medicinal properties given the known biological activity of some pyrrolidine derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 1-(4-methylbenzyl)pyrrolidin-3-ylcarbamate typically involves the following steps:

Industrial Production Methods

Industrial production of ®-tert-Butyl 1-(4-methylbenzyl)pyrrolidin-3-ylcarbamate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 1-(4-methylbenzyl)pyrrolidin-3-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrrolidine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: 4-methylbenzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrrolidine ring.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted pyrrolidine derivatives with different alkyl or aryl groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-tert-Butyl 1-(4-methylbenzyl)pyrrolidin-3-ylcarbamate is unique due to its specific structural features, such as the presence of a tert-butyl group and a 4-methylbenzyl group. These features confer distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

tert-butyl N-[(3R)-1-[(4-methylphenyl)methyl]pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-13-5-7-14(8-6-13)11-19-10-9-15(12-19)18-16(20)21-17(2,3)4/h5-8,15H,9-12H2,1-4H3,(H,18,20)/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWLSSVHMGGWIDG-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCC(C2)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2CC[C@H](C2)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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